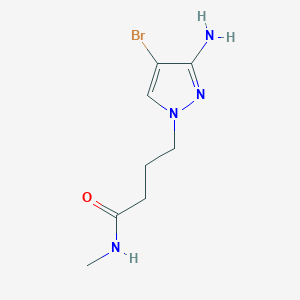

4-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-methylbutanamide

描述

属性

分子式 |

C8H13BrN4O |

|---|---|

分子量 |

261.12 g/mol |

IUPAC 名称 |

4-(3-amino-4-bromopyrazol-1-yl)-N-methylbutanamide |

InChI |

InChI=1S/C8H13BrN4O/c1-11-7(14)3-2-4-13-5-6(9)8(10)12-13/h5H,2-4H2,1H3,(H2,10,12)(H,11,14) |

InChI 键 |

VGZZZHIDSFBUIR-UHFFFAOYSA-N |

规范 SMILES |

CNC(=O)CCCN1C=C(C(=N1)N)Br |

产品来源 |

United States |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide typically involves:

- Construction of the pyrazole ring with appropriate substitution (amino and bromo groups).

- Introduction of the N-methylbutanamide side chain via amide bond formation.

The key challenge lies in selective bromination and amination of the pyrazole ring, as well as ensuring the amide linkage is formed without side reactions.

Synthesis of the Pyrazole Core

Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-amine (Key Intermediate)

A patented method (CN112079781A) describes a safer and more scalable approach to synthesize 5-bromo-1-methyl-1H-pyrazole-3-amine, a closely related pyrazole intermediate, which can be adapted for synthesizing 4-(3-amino-4-bromo-1H-pyrazol-1-yl) derivatives:

- Step 1: Condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

- Step 2: Bromination of the hydroxy-pyrazole intermediate to introduce the bromine atom at the 4-position.

- Step 3: Conversion of the ester group to the amine at the 3-position, yielding 5-bromo-1-methyl-1H-pyrazole-3-amine.

This method avoids hazardous reagents such as n-butyl lithium and cyanogen bromide, improving safety and environmental impact while facilitating scale-up.

Attachment of the N-Methylbutanamide Side Chain

The attachment of the N-methylbutanamide moiety generally proceeds through amide bond formation between the pyrazole nitrogen and a suitable butanamide derivative.

- A common approach is the aminolysis of lactones or direct coupling of the pyrazole amine with N-methylbutanoyl chloride or N-methylbutanoic acid using coupling agents such as EDCI or DCC.

- Alternatively, reduction of lactone intermediates followed by amide formation has been reported in related pyrazole derivatives synthesis.

Representative Synthetic Route from Literature

A multi-step synthetic pathway reported in medicinal chemistry literature involves:

- Heck Reaction: Introduction of aryl bromides to methyl crotonate to form α,β-unsaturated esters.

- Allylic Oxidation and Cyclization: Using selenium dioxide under microwave irradiation to form lactone intermediates.

- Reduction: Saturation of the double bond with ammonium formate and Pd/C.

- Aminolysis: Opening the lactone ring with amines to introduce the alcohol group and amide functionality.

- Amide Reduction: Using lithium aluminum hydride (LiAlH4) to obtain the target amide derivatives.

Although this route was used for pyrazole derivatives with different substitutions, the methodology is adaptable for the preparation of 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide.

Data Tables Summarizing Preparation Methods

化学反应分析

Types of Reactions

4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: De-brominated pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

科学研究应用

4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential as a drug candidate for treating neurological disorders due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials with unique properties.

作用机制

The mechanism of action of 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical properties of 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide and its closest analogs:

Functional Group Impact on Properties

Pyrazole Core: The 3-amino-4-bromo substitution on the pyrazole ring is conserved across analogs, suggesting a shared pharmacophore for halogen bonding (Br) and hydrogen bonding (NH₂) interactions .

Amide vs. Hydrazide: The target’s N-methylbutanamide group (vs. benzohydrazide in ) may improve metabolic stability due to reduced susceptibility to hydrolysis compared to hydrazides . N-methylation in the butanamide likely enhances solubility in polar solvents (e.g., water, alcohols) compared to non-methylated analogs .

Aromatic Extensions :

- Compounds with extended aromatic systems (e.g., dichlorophenyl in ) exhibit higher molecular weights (~480 g/mol) and may face challenges in bioavailability due to increased rigidity and logP values.

生物活性

4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromine atom and an amino group on the pyrazole ring, which may contribute to its interaction with various biological targets. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide is . The structure includes:

- A pyrazole ring substituted at the 3-position with an amino group and at the 4-position with a bromine atom.

- An N-methylbutanamide side chain that enhances solubility and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amino group may facilitate hydrogen bonding, while the bromine atom can enhance lipophilicity and influence binding affinity.

Inhibition Studies

Research indicates that derivatives of pyrazole compounds, including 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide, can act as inhibitors for various enzymes. For instance, similar compounds have been reported to inhibit liver alcohol dehydrogenase, which is crucial in alcohol metabolism .

Study on Enzyme Inhibition

A recent study examined the inhibitory effects of related pyrazole compounds on liver alcohol dehydrogenase. The results demonstrated that these compounds could significantly reduce enzyme activity, suggesting a potential therapeutic application in managing alcohol-related disorders .

Antinociceptive Activity

Another study explored the antinociceptive properties of pyrazole derivatives, indicating that they could serve as effective analgesics by modulating pain pathways through sigma-1 receptor antagonism . This highlights the potential use of 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide in pain management therapies.

Comparative Analysis

To better understand the biological activity of 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide, it is beneficial to compare it with similar compounds:

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide, and how can reaction conditions be tailored to improve yield?

- The synthesis typically involves multi-step reactions, starting with brominated pyrazole precursors (e.g., 4-bromo-3-aminopyrazole derivatives). Key steps include:

- Coupling reactions : Amide bond formation between the pyrazole moiety and N-methylbutanamide backbone using carbodiimide-based coupling agents (e.g., EDCI or DCC) under inert atmospheres .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity, while bases (e.g., K₂CO₃) facilitate deprotonation during nucleophilic substitution .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Critical for confirming the pyrazole ring substitution pattern and amide linkage. For example, the NH proton of the amide group appears as a broad singlet near δ 6.5–7.0 ppm .

- HPLC-MS : Validates molecular weight (MW = 287.12 g/mol) and purity, especially for detecting bromine isotope patterns .

- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the amide functional group .

Q. What purification strategies mitigate common byproducts during synthesis?

- Recrystallization : Use ethanol/water mixtures to isolate the compound from unreacted starting materials.

- Flash chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates brominated impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Key substituent modifications :

- Biological assays : Test analogs against kinase targets (e.g., EGFR) using fluorescence polarization assays to quantify IC₅₀ values .

Q. What mechanistic insights explain its potential interaction with enzymatic targets (e.g., kinases or proteases)?

- Docking studies : The bromine atom at pyrazole C4 forms halogen bonds with kinase ATP-binding pockets (e.g., Tyr836 in EGFR), as shown in AutoDock Vina simulations .

- Enzyme inhibition assays : Pre-incubate the compound with target enzymes (e.g., trypsin) and measure residual activity via chromogenic substrates (e.g., BApNA) .

Q. How can computational modeling predict its metabolic stability and toxicity?

- ADMET prediction : Use SwissADME or ADMETlab 2.0 to assess:

- CYP450 interactions : Likelihood of metabolism via CYP3A4 (high due to amide group).

- BBB permeability : LogP ~1.5 suggests limited CNS penetration .

- MD simulations : GROMACS-based simulations (50 ns) reveal stability in aqueous and lipid bilayer environments .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Assay standardization : Cross-validate using identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer assays) .

- Structural verification : Confirm batch purity via X-ray crystallography (e.g., CCDC deposition numbers for unambiguous structure) .

Q. What experimental protocols assess its stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS .

- Oxidative stress tests : Expose to H₂O₂ (0.1–1 mM) and monitor decomposition products .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。